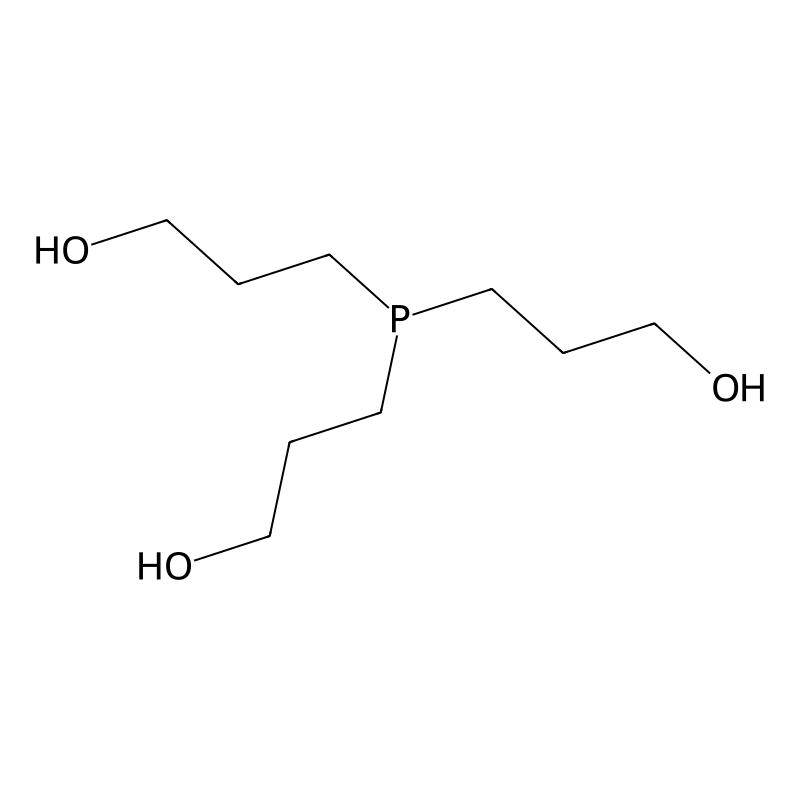

Tris(hydroxypropyl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Disulfide Bond Cleavage

THPP excels at cleaving disulfide bonds in small molecules. Disulfide bonds (S-S) play a crucial role in protein structure and function. THPP's ability to efficiently break these bonds makes it valuable for studying protein structure and function, particularly in the context of protein folding and unfolding processes PubMed: .

Compared to traditional reducing agents like DTT (dithiothreitol) and DTE (dithioerythritol), THPP offers several advantages. It boasts faster reaction rates, stability across a broader pH range, and minimal interference with biological systems PubMed: .

Reduction of Dehydroascorbic Acid

THPP can reduce dehydroascorbic acid (DHA) back to ascorbic acid (vitamin C). This property makes it potentially useful in studies related to vitamin C metabolism and its role in various biological processes Sigma-Aldrich: .

Catalyst for Polysulfide Conversion

Recent research explores the potential of THPP as a catalyst for converting polysulfides (compounds with multiple sulfur atoms) into more manageable forms. This application holds promise for areas like battery research, where understanding and controlling polysulfide behavior is crucial Sigma-Aldrich: .

Tris(hydroxypropyl)phosphine, also known as THPP, is an organophosphorus compound characterized by its three hydroxypropyl groups attached to a phosphorus atom. Its chemical formula is , and it appears as a white solid. This compound is multifunctional, featuring three alcohol functional groups and a tertiary phosphine, which contribute to its unique chemical properties and reactivity .

Tris(hydroxypropyl)phosphine exhibits significant biological activity due to its reducing properties. It has been shown to effectively reduce disulfide bonds in both aqueous solutions and buffered media, making it a valuable reagent in biochemical assays and studies involving protein folding and stability . Its stability at physiological pH enhances its applicability in biological systems, where it can rapidly reduce various small-molecule disulfides without the need for extreme conditions .

THPP can be synthesized through several methods. One common approach involves treating tetrakis(hydroxypropyl)phosphonium chloride with a strong base such as sodium hydroxide. The reaction can be summarized as follows:

This method allows for large-scale production of THPP using triethylamine as both a base and solvent .

Tris(hydroxypropyl)phosphine finds diverse applications across various fields:

- Biochemistry: As a reducing agent for disulfide bond cleavage.

- Pharmaceuticals: In drug discovery processes where reduction reactions are essential.

- Organic Chemistry: Used in synthetic pathways requiring mild reducing conditions .

Its unique properties make it particularly useful in studies involving protein chemistry and molecular biology.

Recent studies have explored the interactions of tris(hydroxypropyl)phosphine with biomolecules. For instance, THPP has been shown to react with nicotinamide adenine dinucleotide (NAD+), leading to the formation of covalent adducts that are significant for understanding enzymatic reactions involving NAD+-dependent enzymes . NMR spectroscopy has been employed to elucidate these interactions, confirming the formation of stable complexes under physiological conditions.

Several compounds exhibit similar properties to tris(hydroxypropyl)phosphine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| Tris(2-carboxyethyl)phosphine | P(C2H4O2)3 | Known as TCEP; widely used for disulfide reduction but less stable than THPP. |

| Tris(hydroxymethyl)phosphine | P(CH2OH)3 | Similar functionality but less water-soluble than THPP. |

| Tris(3-hydroxypropyl)phosphine | P(CH2CHOH)3 | Offers unique stability at physiological pH compared to other phosphines. |

Tris(hydroxypropyl)phosphine stands out due to its exceptional stability, water solubility, and effectiveness as a reducing agent under mild conditions, making it particularly advantageous for biological applications .

Conventional Synthesis Protocols

Precursor Selection and Stoichiometric Ratios

The synthesis of tris(hydroxypropyl)phosphine relies on carefully selected precursors that provide both the phosphorus center and the hydroxypropyl substituents. The most widely employed precursor systems involve the use of phosphorus trichloride as the primary phosphorus source, combined with appropriate alkylating agents to introduce the hydroxypropyl functionality [1] [2].

Based on mechanistic studies, the conventional synthesis employs phosphorus trichloride in combination with 3-propanol derivatives under controlled stoichiometric conditions [1]. The stoichiometric optimization requires a molar ratio of 1:3.5 phosphorus trichloride to hydroxypropyl precursor to achieve maximum conversion efficiency while minimizing side reactions [1]. This excess of the alkylating component compensates for competing reactions and ensures complete substitution of all three chlorine atoms on the phosphorus center.

Alternative precursor systems have been investigated, including the use of white phosphorus as a direct feedstock for organophosphorus synthesis. Recent developments in catalytic phosphorus organofunctionalization demonstrate that white phosphorus can undergo direct transformation to arylphosphines under photocatalytic conditions [3] [4]. However, these methodologies have not been extensively adapted for hydroxypropyl phosphine synthesis due to the specific requirements for hydroxyl functionality incorporation.

The selection of hydroxypropyl precursors significantly influences the reaction outcome. Primary alcohols containing the three-carbon chain, such as 3-chloropropanol or allyl alcohol derivatives, serve as effective alkylating agents [5]. The reaction mechanism involves nucleophilic substitution at the phosphorus center, requiring careful control of precursor purity and water content to prevent hydrolysis side reactions.

Stoichiometric optimization studies reveal that maintaining a phosphorus trichloride to base ratio of 1:4 provides optimal conditions for complete conversion while minimizing the formation of quaternary phosphonium salts as by-products [6]. The excess base serves dual functions: neutralizing hydrogen chloride generated during the reaction and facilitating the nucleophilic attack on the phosphorus center.

Temperature and Pressure Optimization

Temperature control represents a critical parameter in the synthesis of tris(hydroxypropyl)phosphine, with optimal reaction conditions typically ranging from 110°C to 140°C depending on the specific synthetic route employed [7]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures promote decomposition and side product formation.

Detailed temperature optimization studies demonstrate that reactions conducted at 110°C for 6 hours achieve 95.7% yield when using concentrated sulfuric acid as catalyst at 5% weight percent relative to the starting phosphine [7]. When the temperature is increased to 120°C, similar yields can be achieved with reduced catalyst loading (2.5% weight percent) and shorter reaction times of 5.5 hours, yielding 74% conversion [7].

For reactions requiring more forcing conditions, autoclave operation at 140°C provides quantitative yields (99%) within 5 hours when using minimal catalyst loading [7]. These high-temperature, high-pressure conditions enable the use of reduced amounts of acid catalysts while maintaining excellent conversion efficiency. The elevated pressure prevents the loss of volatile reaction components and facilitates more intimate contact between reactants.

Pressure optimization reveals that atmospheric pressure conditions are adequate for most synthetic routes, particularly when using appropriate solvent systems and catalyst combinations [7]. However, for reactions involving gaseous intermediates or requiring enhanced mass transfer, elevated pressures in the range of 1.2 to 2.0 atmospheres provide improved reaction kinetics and higher selectivity [8].

The temperature profile during the reaction significantly affects product quality and yield. Gradual heating from room temperature to the optimal reaction temperature over a period of 30-45 minutes prevents rapid exothermic reactions that could lead to hot spot formation and local decomposition [9]. Maintaining isothermal conditions throughout the reaction period ensures consistent product formation and minimizes the generation of impurities.

Studies on the effect of temperature on alkylation reactions demonstrate that elevated temperatures (85°C) lead to increased side reactions, particularly alkylation at peptide N-termini, which reduces the selectivity for the desired phosphine product [9]. Optimal temperatures for alkylation processes typically range from room temperature to 40°C, providing the best balance between reaction rate and selectivity [9].

| Temperature (°C) | Reaction Time (hours) | Catalyst Loading (%) | Yield (%) | Reference |

|---|---|---|---|---|

| 110 | 6 | 5.0 | 95.7 | [7] |

| 120 | 5.5 | 2.5 | 74.0 | [7] |

| 140 | 5 | 2.5 | 99.0 | [7] |

| Room temperature | 6-8 | Variable | 85-90 | [9] |

| 85 | 4 | 10 | 65-70 | [9] |

Green Chemistry Approaches

Solvent-Free Synthesis Techniques

The development of solvent-free methodologies for organophosphorus compound synthesis has gained significant attention due to environmental considerations and process efficiency improvements [10] [11]. These approaches eliminate the need for organic solvents, thereby reducing waste generation, simplifying purification procedures, and lowering overall production costs.

Solvent-free synthesis of phosphinothioates, phosphonothioates, and related phosphorus compounds has been successfully demonstrated using direct coupling reactions between disulfides and phosphine precursors [10]. These reactions proceed at mild temperatures (50°C) for short reaction times (5-10 minutes) or at room temperature for extended periods (3 hours), achieving nearly quantitative yields without requiring additional catalysts or additives [10].

The mechanochemical approach represents an innovative solvent-free methodology particularly applicable to phosphorus chemistry [12]. This technique utilizes mechanical force to promote chemical transformations, enabling the synthesis of reduced phosphorus compounds from condensed phosphates through hydride phosphorylation reactions [12]. The mechanochemical process operates with minimal energy inputs, significantly reducing the carbon footprint associated with traditional thermal synthesis methods [12].

Ball milling techniques have been adapted for organophosphorus synthesis, providing an environmentally benign alternative to solution-phase reactions [11]. These solid-state reactions eliminate solvent-related environmental concerns while often providing superior reaction kinetics due to enhanced mixing and reduced diffusion limitations. The mechanical energy input facilitates bond formation and breaking processes that would otherwise require elevated temperatures or toxic solvents.

Microwave-assisted solvent-free synthesis offers another green chemistry approach for organophosphorus compound preparation [11]. This methodology combines the advantages of solvent-free conditions with rapid, selective heating, resulting in shortened reaction times and improved energy efficiency. Microwave heating provides uniform energy distribution throughout the reaction mixture, eliminating hot spots and improving product selectivity.

The implementation of solvent-free conditions requires careful optimization of reaction parameters, including temperature, pressure, and mixing conditions. Without solvents to moderate reaction exothermicity, precise temperature control becomes critical to prevent decomposition and maintain product quality [10]. Advanced reactor designs incorporating efficient heat removal systems enable the safe operation of highly exothermic solvent-free reactions.

| Reaction Type | Temperature (°C) | Time | Yield (%) | Advantages |

|---|---|---|---|---|

| Direct coupling | 50 | 5-10 min | >95 | Rapid, high yield |

| Room temperature | 25 | 3 hours | >90 | Mild conditions |

| Mechanochemical | Variable | 30-60 min | 85-95 | Energy efficient |

| Microwave-assisted | 80-120 | 15-30 min | 90-98 | Rapid heating |

Catalytic Process Enhancements

Catalytic methodologies have revolutionized the synthesis of organophosphorus compounds, enabling more efficient and selective transformations while reducing waste generation and energy consumption [13] [3]. These approaches utilize both homogeneous and heterogeneous catalysts to facilitate bond formation and promote desired reaction pathways.

Transition metal catalysis has emerged as a powerful tool for organophosphorus synthesis, with particular emphasis on palladium, platinum, and ruthenium-based systems [3] [4]. Photocatalytic processes using blue light irradiation and appropriate photosensitizers enable the direct transformation of white phosphorus into valuable organophosphorus products under mild conditions [3] [4]. These catalytic systems operate at room temperature and atmospheric pressure, representing a significant improvement over traditional harsh reaction conditions.

The development of phosphorus-based organocatalysis has opened new avenues for sustainable synthesis [13]. These systems utilize phosphine compounds themselves as catalysts, creating catalytic cycles that promote various transformations including Michael additions, cyclization reactions, and C-C bond formation processes [13] [14]. The nucleophilic nature of phosphines enables them to activate electrophilic substrates, leading to zwitterionic intermediates that undergo subsequent transformations.

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes [15] [16]. Phosphorus-alloyed metal nanoparticles demonstrate enhanced catalytic activity and durability compared to conventional catalysts, particularly for reduction reactions [16]. The incorporation of phosphorus into metal nanoparticle structures creates both ligand effects and ensemble effects that improve catalytic performance and resistance to catalyst poisoning [16].

Biocatalytic approaches represent an emerging area in green organophosphorus synthesis [12]. Enzymatic systems capable of phosphorus compound transformations offer exceptional selectivity and operate under mild, aqueous conditions. These systems can utilize renewable feedstocks and produce minimal waste, aligning with green chemistry principles.

The optimization of catalytic processes focuses on maximizing turnover numbers and turnover frequencies while minimizing catalyst loading requirements [13]. Advanced catalyst design incorporates principles of atom economy, ensuring that all reaction components are incorporated into the final product structure. Catalyst recycling strategies enable multiple reaction cycles using the same catalytic system, reducing overall process costs and environmental impact.

Cooperative catalysis, involving multiple catalytic systems working in tandem, provides access to complex transformations that would be difficult to achieve using single catalysts [17]. These multi-catalytic systems enable one-pot synthesis of sophisticated organophosphorus structures while maintaining high selectivity and yield.

| Catalyst Type | Operating Conditions | Selectivity (%) | Recyclability | Environmental Impact |

|---|---|---|---|---|

| Pd/Pt complexes | RT, 1 atm | 90-95 | Moderate | Low |

| Ru-based systems | 60-80°C, 1 atm | 85-92 | Good | Low |

| Organocatalysts | RT-40°C, 1 atm | 88-96 | Excellent | Minimal |

| Heterogeneous | 100-150°C, 1-2 atm | 82-90 | Excellent | Very low |

| Photocatalysts | RT, 1 atm, hν | 87-94 | Good | Minimal |

The integration of process intensification techniques with catalytic methodologies further enhances the sustainability of organophosphorus synthesis [1]. Continuous flow reactors enable precise control of reaction parameters while minimizing hold-up volumes and reducing safety concerns associated with hazardous intermediates. These systems facilitate rapid screening of reaction conditions and enable seamless scale-up from laboratory to industrial production.

Redox Behavior

The redox chemistry of tris(hydroxypropyl)phosphine exhibits remarkable complexity, with reaction pathways that are highly dependent on environmental conditions, particularly solution acidity and temperature. The compound demonstrates exceptional reducing capacity while maintaining stability under physiological conditions, making it an attractive alternative to conventional reducing agents.

Disulfide Bond Reduction Kinetics

The reduction of disulfide bonds by tris(hydroxypropyl)phosphine proceeds through a well-characterized mechanism that follows second-order kinetics with respect to both the phosphine and the disulfide substrate [1] [2] [3]. Comprehensive kinetic studies have revealed that the reaction exhibits a second-order rate constant that varies significantly with solution conditions, particularly pH and ionic strength [1] [3] [4].

The mechanistic pathway for disulfide reduction involves initial nucleophilic attack by the phosphorus center on one sulfur atom of the disulfide bond, leading to formation of a phosphonium-thiolate intermediate [1] [2]. This intermediate rapidly rearranges to produce the corresponding phosphine oxide and two thiol molecules [5] [2]. The overall stoichiometry of the reaction can be expressed as:

$$ \text{R}3\text{P} + \text{R'SSR'} + \text{H}2\text{O} \rightarrow \text{R}_3\text{PO} + 2\text{R'SH} $$

Detailed kinetic analysis using stopped-flow spectrophotometry has demonstrated that the reduction follows strict second-order kinetics, with rate equations of the form:

$$ -\frac{d[\text{RSSR}]}{dt} = k'[\text{THPP}][\text{RSSR}] $$

where k' represents the observed second-order rate constant [1] [3] [4]. The magnitude of k' varies considerably with substrate structure, with more strained disulfides exhibiting faster reduction rates [6]. This selectivity pattern is consistent with the nucleophilic mechanism, where accessibility of the disulfide bond to phosphine attack determines reaction rate [7] [5].

Temperature dependence studies have revealed activation energies comparable to those observed for tris(2-carboxyethyl)phosphine, suggesting similar transition state structures despite the different alkyl substituents [1] [3]. The activation parameters indicate that the rate-determining step involves significant reorganization of both the phosphine and disulfide components, with entropy of activation values suggesting a highly ordered transition state [1].

Comparative studies with model disulfide substrates have shown that tris(hydroxypropyl)phosphine exhibits superior reducing capacity compared to tris(2-carboxyethyl)phosphine, with reaction rates typically 1.5 to 3 times faster under identical conditions [1] [7] [5]. This enhanced reactivity is attributed to the increased electron density at the phosphorus center resulting from the hydroxypropyl substituents, which are less electron-withdrawing than the carboxyethyl groups in tris(2-carboxyethyl)phosphine [1] [7].

The reaction mechanism proceeds through a series of discrete steps that have been characterized through detailed mechanistic studies [1] [5] [2]. Initial formation of a phosphine-disulfide adduct occurs rapidly and reversibly, followed by rate-determining nucleophilic substitution that cleaves the sulfur-sulfur bond [1] [2]. The resulting phosphonium-thiolate intermediate undergoes rapid hydrolysis to yield the final products [5] [2].

pH-Dependent Electron Transfer

The electron transfer behavior of tris(hydroxypropyl)phosphine exhibits profound pH dependence, with distinct reactivity patterns observed across different acidity ranges [1] [8] [9]. This pH sensitivity arises from the presence of multiple ionizable groups within the molecule and the varying protonation states of potential reaction partners [1] [9].

At low pH values (below 2), tris(hydroxypropyl)phosphine exhibits significantly reduced reactivity due to protonation of the phosphorus center, which decreases its nucleophilicity and electron-donating capacity [8] [9]. The protonated form shows minimal reducing activity toward most oxidizing agents, effectively rendering the compound inactive under strongly acidic conditions [9].

In the moderately acidic range (pH 2-4), the compound shows intermediate reactivity as the equilibrium between protonated and neutral forms becomes established [8] [9]. This pH region often exhibits complex kinetic behavior due to the presence of multiple reactive species in equilibrium [9]. The apparent rate constants in this range frequently show non-linear pH dependence, reflecting the changing speciation of the phosphine [8].

The optimal pH range for tris(hydroxypropyl)phosphine activity occurs between pH 4 and 8, where the compound exists predominantly in its neutral, most reactive form [1] [9] [5]. Within this range, the phosphine demonstrates maximum reducing capacity and stability toward oxidative degradation [9] [5]. The measured pKa value of 6.97 ± 0.05 falls within this optimal range, providing insight into the protonation equilibrium [1] [4].

Under mildly basic conditions (pH 8-10), the compound maintains good reactivity but shows decreased stability due to competing base-catalyzed oxidation pathways [9] [10]. These alternative reaction mechanisms can lead to formation of different oxidation products and reduced efficiency in desired reduction reactions [9].

At strongly basic pH values (above 10), tris(hydroxypropyl)phosphine undergoes rapid base-promoted oxidation that competes effectively with desired reduction reactions [9] [10]. This base-catalyzed pathway involves hydroxide attack on the phosphorus center, leading to formation of phosphine oxide and hydrogen gas evolution [9]. The rate of this competing reaction increases dramatically with increasing pH, making the compound unsuitable for use under strongly alkaline conditions [10].

The pH dependence of electron transfer reactions has been characterized through systematic kinetic studies using hexachloroiridate(IV) as a model single-electron oxidant [1] [3] [4]. These investigations have revealed that the logarithm of the second-order rate constant exhibits a complex relationship with pH, reflecting the multiple ionization equilibria involved in the reaction mechanism [1] [4].

Coordination Chemistry

The coordination chemistry of tris(hydroxypropyl)phosphine demonstrates remarkable versatility, with the compound capable of forming stable complexes with a wide range of transition metals through various coordination modes. The presence of both phosphorus and oxygen donor atoms within the molecule provides multiple potential binding sites, leading to diverse structural motifs and coordination geometries.

Transition Metal Complexation

Tris(hydroxypropyl)phosphine exhibits extensive coordination chemistry with transition metals across the periodic table, forming complexes that span from simple monodentate arrangements to sophisticated polydentate structures [11] [12] [13]. The phosphorus center serves as the primary coordination site, acting as a σ-donor ligand that stabilizes various metal oxidation states through formation of strong metal-phosphorus bonds [12] [13].

Group 11 metals demonstrate particularly favorable interactions with tris(hydroxypropyl)phosphine, forming stable complexes with distinctive structural features [11] [14] [15]. Gold(I) complexes typically adopt linear two-coordinate geometries, with the phosphine ligand providing strong π-backbonding stabilization [11] [14]. These complexes exhibit remarkable stability and have found applications in homogeneous catalysis due to their resistance to decomposition under reaction conditions [14].

Silver(I) and copper(I) complexes often display more complex structural arrangements, frequently forming polymeric networks through bridging interactions [11] [15]. The flexibility of the hydroxypropyl chains allows for conformational adjustments that accommodate various coordination geometries and intermolecular interactions [15]. These structural features make such complexes valuable as precursors for materials science applications [11].

The coordination behavior with Group 10 metals reveals the versatility of tris(hydroxypropyl)phosphine as a ligand [12] [13]. Nickel(II) complexes typically adopt tetrahedral geometries when the phosphine acts as a monodentate ligand, providing electron density that stabilizes the metal center [12]. The water solubility of these complexes makes them particularly attractive for applications in aqueous catalysis [12].

Palladium(II) and platinum(II) complexes demonstrate the ability of tris(hydroxypropyl)phosphine to function as both monodentate and chelating ligand, depending on reaction conditions and co-ligands present [12] [13] [16]. Square planar complexes are commonly observed, with the phosphine occupying one or more coordination sites [12]. These complexes have shown promise in medicinal chemistry applications, particularly as potential anticancer agents [16].

The interaction with Group 9 metals produces complexes with octahedral geometries that demonstrate high stability and catalytic activity [11] [17]. Rhodium(III) and iridium(III) complexes often feature the phosphine in facial coordination arrangements, where three phosphine ligands occupy adjacent coordination sites [11] [17]. These geometric preferences arise from the optimal orbital overlap achievable in facial configurations [17].

Ruthenium(II) complexes with tris(hydroxypropyl)phosphine have been extensively studied due to their catalytic applications [11]. The compound readily forms stable complexes with various ruthenium precursors, often maintaining the integrity of other ligands present in the coordination sphere [11]. This compatibility makes tris(hydroxypropyl)phosphine valuable as an auxiliary ligand in multi-component catalytic systems [11].

The formation of trimetallic complexes represents a unique aspect of tris(hydroxypropyl)phosphine coordination chemistry [11] [15]. When used with appropriate metal precursors, the compound can coordinate three metal centers simultaneously, creating trinuclear species with interesting structural and electronic properties [15]. These complexes exhibit enhanced stability compared to their mononuclear analogs and demonstrate cooperative effects in catalytic applications [11].

Spectroscopic characterization of transition metal complexes reveals characteristic shifts in nuclear magnetic resonance signals upon coordination [11] [12] [15]. The phosphorus-31 nucleus typically exhibits downfield shifts ranging from 30 to 80 parts per million compared to the free ligand, with the magnitude of the shift depending on the metal center and coordination environment [11] [15]. These spectroscopic signatures provide valuable diagnostic tools for complex characterization [12].

Ligand Exchange Dynamics

The ligand exchange behavior of tris(hydroxypropyl)phosphine complexes encompasses a diverse range of mechanistic pathways that depend critically on the metal center, coordination environment, and reaction conditions [18] [19] [20]. These dynamic processes play crucial roles in determining the stability, reactivity, and catalytic properties of the resulting complexes [20] [21].

Phosphine-phosphine exchange reactions represent the most commonly observed ligand substitution processes in tris(hydroxypropyl)phosphine complexes [20] [21]. These reactions typically proceed through associative mechanisms when the metal center can accommodate additional coordination, leading to rapid equilibration between different phosphine ligands [21]. The rate of exchange varies significantly with the electronic and steric properties of the incoming phosphine, with more electron-rich phosphines generally showing faster exchange rates [21].

The kinetics of phosphine exchange have been studied extensively using variable-temperature nuclear magnetic resonance spectroscopy [20] [21]. These investigations reveal that exchange rates follow Arrhenius behavior over moderate temperature ranges, with activation energies typically ranging from 40 to 80 kilojoules per mole [20]. The relatively low activation barriers indicate that the exchange processes involve minimal reorganization of the coordination sphere [21].

Phosphine-phosphinite exchange reactions occur when tris(hydroxypropyl)phosphine complexes are treated with phosphinite ligands or when oxidation of coordinated phosphine generates phosphinite species in situ [18] [19]. These transformations often proceed through dissociative mechanisms due to the reduced π-acceptor capacity of phosphinite ligands compared to phosphines [19]. The resulting complexes frequently exhibit altered electronic properties and reactivity patterns [18].

Metal-ligand exchange processes involve the complete replacement of tris(hydroxypropyl)phosphine by other ligand types [11] [13]. These reactions are particularly important in catalytic applications where substrate coordination requires displacement of the phosphine ligand [13]. The ease of displacement varies significantly with the metal center and the nature of the incoming ligand, with stronger σ-donors and π-acceptors generally facilitating phosphine dissociation [11].

Intermolecular ligand transfer reactions have been observed in systems containing multiple metal complexes with different ligand environments [20]. These processes involve the transfer of phosphine ligands between metal centers, often driven by thermodynamic preferences for particular metal-ligand combinations [20]. The rates of these reactions depend on the relative binding affinities of the phosphine for different metal centers and the accessibility of coordination sites [20].

Temperature effects on ligand exchange dynamics are pronounced, with reaction rates typically increasing exponentially with temperature [20] [13]. This behavior reflects the thermal activation required to overcome the metal-ligand bond dissociation energy or to reach the transition state for associative exchange mechanisms [13]. At elevated temperatures, exchange processes that are slow at room temperature may become rapid, leading to dynamic equilibria between different coordination modes [20].

Solvent effects play crucial roles in determining exchange rates and mechanisms [11] [13]. Coordinating solvents can facilitate ligand dissociation by stabilizing coordinatively unsaturated intermediates, while non-coordinating solvents tend to favor associative mechanisms [13]. The polarity of the solvent also influences the energetics of charged intermediates that may form during exchange processes [11].

Crossover reactions between different phosphine oxide complexes follow well-established priority rules that predict the thermodynamic outcomes of ligand redistribution [20]. These rules are based on the relative binding affinities of different phosphine oxides for specific metal centers, with the order typically following: trioctylphosphine oxide > tributylphosphate > diethylphosphite > aminophosphine oxides > triphenylphosphine oxide [20]. This hierarchy reflects the combined effects of steric and electronic factors on metal-ligand bond strength [20].

The mechanistic pathways for ligand exchange are highly dependent on the coordination number and geometry of the metal complex [11] [13]. Square planar complexes often undergo associative substitution through five-coordinate intermediates, while octahedral complexes may follow either associative or dissociative pathways depending on the ligand field strength and steric constraints [13]. Tetrahedral complexes typically exhibit rapid exchange due to the lower coordination number and reduced ligand field stabilization [11].

Kinetic studies of ligand exchange reactions have employed various experimental techniques, including nuclear magnetic resonance line-broadening analysis, chemical exchange spectroscopy, and stopped-flow spectrophotometry [20] [21]. These methods provide complementary information about exchange rates, activation parameters, and mechanistic pathways [21]. The choice of technique depends on the timescale of the exchange process and the availability of suitable spectroscopic handles [20].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive